BR351 precursor
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Overview
Description
BR351 precursor is a chemical compound that serves as a precursor to BR351, a brain-penetrant inhibitor of matrix metalloproteinases. Matrix metalloproteinases are enzymes involved in the breakdown of extracellular matrix components, and their inhibition is significant in various therapeutic contexts, including cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BR351 precursor involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The initial step involves the synthesis of a core structure through a series of condensation and cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BR351 precursor undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
BR351 precursor has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in cancer and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and imaging agents
Mechanism of Action
BR351 precursor exerts its effects by inhibiting matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. The inhibition of these enzymes can prevent the progression of diseases like cancer and neurodegenerative disorders. The molecular targets include matrix metalloproteinases 2, 8, 9, and 13, with specific pathways involving the regulation of extracellular matrix remodeling .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-benzyl-amino-3-methyl-butanamide
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-picolyl-amino-3-methyl-butanamide
Uniqueness
BR351 precursor is unique due to its ability to penetrate the blood-brain barrier and its high specificity for matrix metalloproteinases. This makes it particularly valuable in the study and treatment of neurological conditions .
Properties
Molecular Formula |
C27H32N2O8S2 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-[4-[benzyl-[(2R)-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]sulfamoyl]phenoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H32N2O8S2/c1-20(2)26(27(30)28-31)29(19-22-7-5-4-6-8-22)38(32,33)24-15-11-23(12-16-24)36-17-18-37-39(34,35)25-13-9-21(3)10-14-25/h4-16,20,26,31H,17-19H2,1-3H3,(H,28,30)/t26-/m1/s1 |
InChI Key |
IBVQTYQWCWLOAY-AREMUKBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)[C@H](C(C)C)C(=O)NO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(C(C)C)C(=O)NO |
Origin of Product |
United States |
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